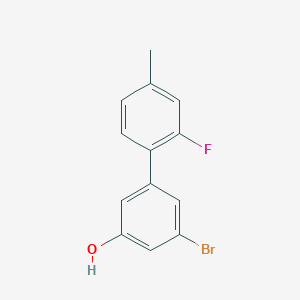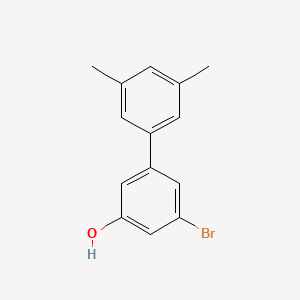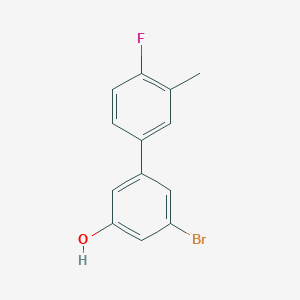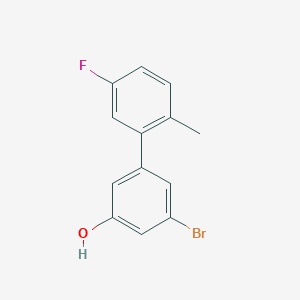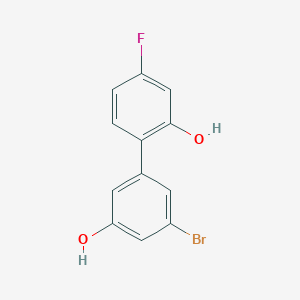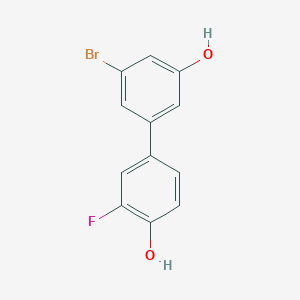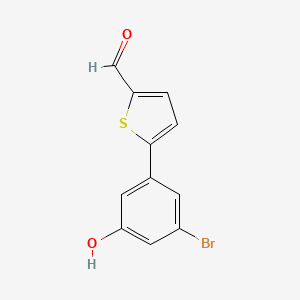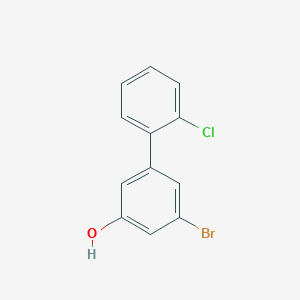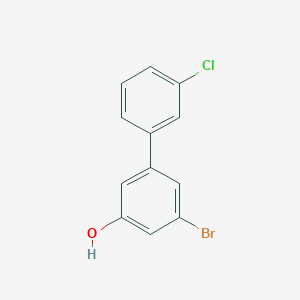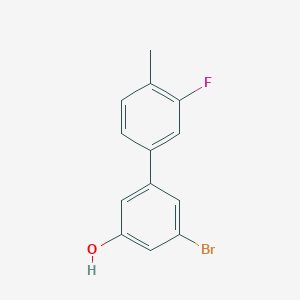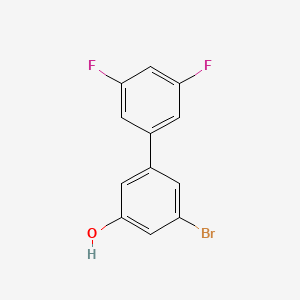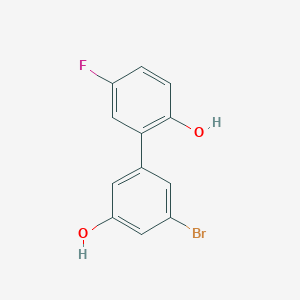
3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% (3-B5F2HP) is a synthetic compound with a wide range of applications in the scientific research community. It is a brominated phenol with a fluorine substituent at the 5-position, and a hydroxyl group at the 2-position. 3-B5F2HP is widely used in organic synthesis and as a starting material for the production of various pharmaceuticals and agrochemicals. It is also used as a reagent for the synthesis of new compounds and to study the physical and chemical properties of various materials.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% has numerous applications in the scientific research community. It is commonly used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used to study the physical and chemical properties of various materials, as well as to investigate the mechanism of action of various compounds. In addition, 3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% is used in organic synthesis to produce novel compounds, and to modify existing compounds.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% is not well understood. However, it is believed to act as a brominating agent, which means that it can add a bromine atom to a molecule. This process is believed to involve the formation of a bromonium ion, which is then attacked by a nucleophile, such as a hydroxyl group, to form a brominated molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% have not been extensively studied. However, some studies have suggested that it may have antimicrobial and anti-inflammatory properties. In addition, it has been shown to have an inhibitory effect on the growth of certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% in lab experiments include its high purity, low cost, and availability. It is also relatively easy to synthesize, and can be stored for long periods of time without any significant degradation. However, there are some limitations to using 3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% in lab experiments. For example, it is a highly reactive compound, and must be handled with caution to avoid potential safety hazards. In addition, it is not very soluble in water, and must be dissolved in an organic solvent before use.
Zukünftige Richtungen
There are several potential future directions for 3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% research. These include further investigation into its mechanism of action, as well as its potential applications in the synthesis of novel compounds. In addition, further research is needed to determine the biochemical and physiological effects of 3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95%, as well as its potential toxicity. Finally, further studies should be conducted to evaluate the stability of 3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% in different solvents, and to explore its potential uses in drug delivery systems.
Synthesemethoden
The synthesis of 3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% is typically achieved through a two-step process. First, 5-fluoro-2-hydroxybenzaldehyde is reacted with bromine in the presence of a base, such as potassium carbonate, to form 3-bromo-5-fluoro-2-hydroxyphenol. This reaction is typically carried out in an anhydrous solvent, such as acetonitrile. The second step involves the reduction of the brominated phenol with a reducing agent, such as sodium borohydride, to form 3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95%.
Eigenschaften
IUPAC Name |
2-(3-bromo-5-hydroxyphenyl)-4-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO2/c13-8-3-7(4-10(15)5-8)11-6-9(14)1-2-12(11)16/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJTYVDGAGFVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CC(=C2)Br)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686385 |
Source


|
| Record name | 5'-Bromo-5-fluoro[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261929-83-2 |
Source


|
| Record name | 5'-Bromo-5-fluoro[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



